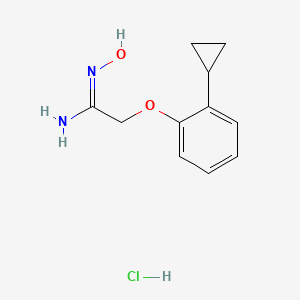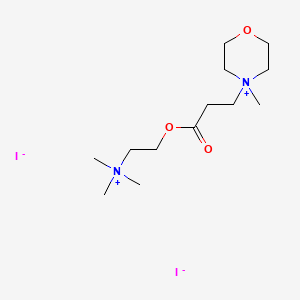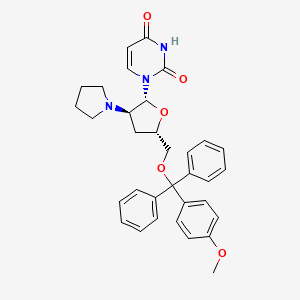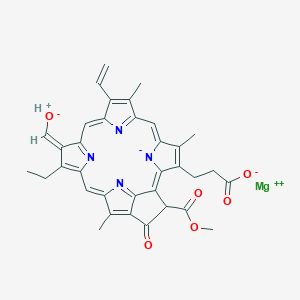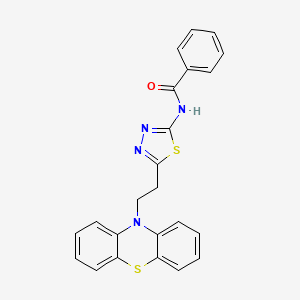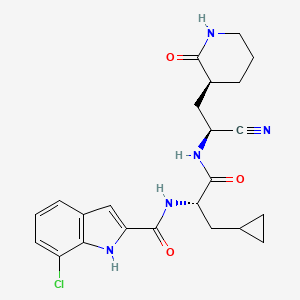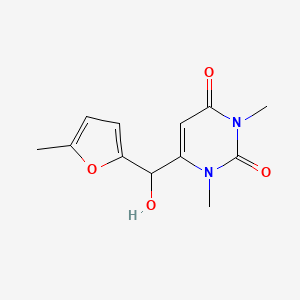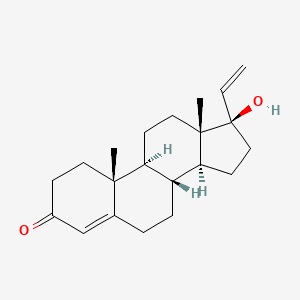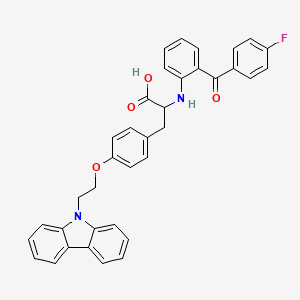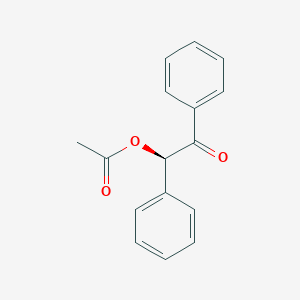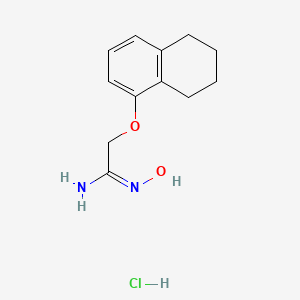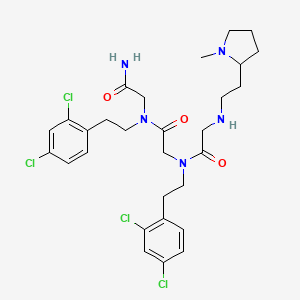
3ZU3Hac35A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3ZU3Hac35A involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of glycinamide derivatives and their subsequent reactions with dichlorophenyl ethyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
3ZU3Hac35A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products
These derivatives are often studied for their enhanced or modified biological activities .
科学的研究の応用
3ZU3Hac35A has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3ZU3Hac35A involves its interaction with specific molecular targets within biological systems. The compound binds to certain proteins and enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate .
類似化合物との比較
Similar Compounds
Compounds similar to 3ZU3Hac35A include other glycinamide derivatives and molecules with similar structural features, such as:
- N-(2-(1-Methyl-2-pyrrolidinyl)ethyl)glycinamide
- N-(2-(2,4-Dichlorophenyl)ethyl)glycinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
410080-55-6 |
|---|---|
分子式 |
C29H37Cl4N5O3 |
分子量 |
645.4 g/mol |
IUPAC名 |
N-[2-[(2-amino-2-oxoethyl)-[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-[2-(2,4-dichlorophenyl)ethyl]-2-[2-(1-methylpyrrolidin-2-yl)ethylamino]acetamide |
InChI |
InChI=1S/C29H37Cl4N5O3/c1-36-12-2-3-24(36)8-11-35-17-28(40)38(14-10-21-5-7-23(31)16-26(21)33)19-29(41)37(18-27(34)39)13-9-20-4-6-22(30)15-25(20)32/h4-7,15-16,24,35H,2-3,8-14,17-19H2,1H3,(H2,34,39) |
InChIキー |
YZWIGOVHAHQNDZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CCNCC(=O)N(CCC2=C(C=C(C=C2)Cl)Cl)CC(=O)N(CCC3=C(C=C(C=C3)Cl)Cl)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


